3,5-Bis(trifluoromethyl)-1-phenylpyrazole

描述

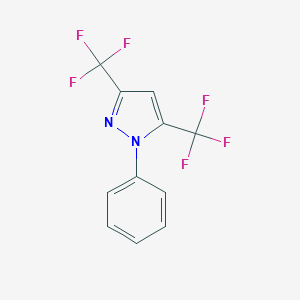

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-3,5-bis(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNLHYNHSRWJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371185 | |

| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140647-19-4 | |

| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorination in Pyrazole Scaffolds

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.[1] Its derivatives form the basis of numerous approved drugs for a wide range of diseases.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto this scaffold dramatically enhances its pharmacological potential. The CF₃ group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, enhance binding affinity to target proteins, and increase membrane permeability.[2]

This guide focuses on this compound, a molecule where the robust pyrazole core is substituted with two potent trifluoromethyl groups and a phenyl ring. This specific combination of moieties results in a compound with unique chemical properties that make it a highly valuable building block in drug discovery and materials science. We will explore its core properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound (CAS Number: 140647-19-4) is the presence of two strongly electron-withdrawing CF₃ groups at positions 3 and 5 of the pyrazole ring.[3] This structural feature is the primary driver of its chemical behavior and physical properties. The phenyl group at position 1 offers a site for further functionalization and influences the molecule's overall conformation and lipophilicity.

The electron-withdrawing nature of the CF₃ groups significantly increases the acidity of the pyrazole ring compared to its non-fluorinated analogs, a crucial factor for its interaction with biological targets.[2] Furthermore, these groups contribute substantially to the molecule's lipophilicity, which is essential for traversing biological membranes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 140647-19-4 | [3][4] |

| Molecular Formula | C₁₁H₆F₆N₂ | [3] |

| Molecular Weight | 280.17 g/mol | [3] |

| Boiling Point | 220.8°C at 760 mmHg | [3] |

| Density | 1.346 g/cm³ | [3] |

| Flash Point | 87.3°C | [3] |

| XLogP3 | 3.91 | [3] |

| Topological Polar Surface Area | 17.8 Ų | [3] |

| Hazard Classification | Irritant | [3][4] |

Synthesis and Reactivity: A Methodological Overview

The construction of the pyrazole ring is a well-established process in organic chemistry, most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This versatile method allows for the synthesis of a wide array of substituted pyrazoles.

Experimental Protocol: General Synthesis via Cyclocondensation

The synthesis of 1-phenyl-3,5-disubstituted pyrazoles is reliably achieved by reacting a suitable 1,3-diketone with phenylhydrazine in the presence of an acid catalyst. The causality behind this choice is the electrophilic nature of the diketone's carbonyl carbons and the nucleophilic character of the hydrazine's nitrogen atoms, leading to a condensation reaction and subsequent cyclization to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione (the 1,3-diketone precursor for the bis(trifluoromethyl) substitution) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add an equimolar amount of phenylhydrazine to the solution.

-

Catalysis: Introduce a catalytic amount of a strong acid (e.g., glacial acetic acid or H₂SO₄) to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.

-

Reaction Condition: Reflux the mixture for several hours to ensure the reaction proceeds to completion. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydration/cyclization step.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. The product can then be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

This protocol is a self-validating system; the purity of the final product can be readily confirmed by measuring its melting point and comparing it to the literature value, as well as through standard spectroscopic analysis.[2] A sharp melting range is a primary indicator of high purity.[2]

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The electron-withdrawing CF₃ groups and the aromatic phenyl ring produce a distinct and predictable spectral fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The single proton on the pyrazole ring (H-4) would appear as a singlet. The protons of the phenyl group would exhibit multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons and the phenyl ring carbons. The carbons of the CF₃ groups will appear as quartets due to coupling with the three fluorine atoms (¹JC-F), a hallmark of this functional group.[6] The pyrazole carbons attached to the CF₃ groups (C-3 and C-5) will also be significantly influenced.

-

¹⁹F NMR: The fluorine NMR will display a singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups, providing definitive evidence of their presence.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the 1100-1350 cm⁻¹ region, which are indicative of C-F stretching vibrations.[6][7] Aromatic C-H and C=C stretching bands from the phenyl and pyrazole rings will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the compound's exact mass, confirming its molecular weight.[6]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | Singlet (1H, pyrazole H-4), Multiplets (5H, Phenyl) | Isolated pyrazole proton and standard aromatic signals. |

| ¹³C NMR | Quartet for CF₃ carbons (¹JC-F ≈ 270-285 Hz) | Strong one-bond coupling between carbon and fluorine.[6] |

| ¹⁹F NMR | Singlet for the two CF₃ groups | Chemical equivalence of the six fluorine atoms. |

| IR | Strong C-F stretching bands (1100-1350 cm⁻¹) | Characteristic vibration of the trifluoromethyl group.[7] |

| MS | Molecular ion peak (M⁺) at m/z ≈ 280.04 | Corresponds to the monoisotopic mass of C₁₁H₆F₆N₂.[3] |

Applications in Drug Discovery and Research

The unique electronic and lipophilic properties conferred by the bis(trifluoromethyl) substitution make this pyrazole scaffold a powerful tool in modern drug discovery. The phenyl ring at the N-1 position serves as a convenient attachment point for building a diverse library of compounds for screening.

Potent Antibacterial Agents

Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles are potent growth inhibitors of drug-resistant Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] Many synthesized compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL and are also effective against bacterial persister cells and biofilms.[8][10]

The proposed mechanism of action for these antibacterial agents involves the disruption of the bacterial cell membrane, likely through the inhibition of fatty acid biosynthesis.[1] This mode of action is highly valuable as it may circumvent existing resistance mechanisms.

Safety and Handling

This compound is classified as an irritant.[3][4] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential for advanced applications, particularly in medicinal chemistry. The dual trifluoromethyl groups bestow enhanced lipophilicity, metabolic stability, and potent electron-withdrawing effects, making it an exemplary scaffold for the design of novel therapeutics. Its straightforward synthesis and well-defined spectroscopic properties further cement its utility for researchers. The demonstrated success of its derivatives as powerful antibacterial agents against drug-resistant pathogens highlights the strategic value of this molecule in addressing critical unmet medical needs.

References

- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.

- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate.

- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.

- Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

- KC, H. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.

- Herber, C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 140647-19-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Structure Elucidation of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 3,5-bis(trifluoromethyl)-1-phenylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry due to the presence of trifluoromethyl groups, which can enhance metabolic stability and therapeutic efficacy.[1][2] We will detail the synthetic rationale, provide step-by-step protocols for a suite of analytical techniques, and explain the causal logic behind experimental choices. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to create a self-validating system for structural confirmation. This document is intended for researchers and drug development professionals who require a robust and reliable methodology for characterizing complex fluorinated molecules.

Introduction and Strategic Importance

The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[3] The strategic incorporation of trifluoromethyl (CF₃) groups is a widely used tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][4] Consequently, this compound (C₁₁H₆F₆N₂) represents a core fragment of significant interest. Unambiguous confirmation of its constitution—specifically, the regiochemistry of the N-phenyl substituent—is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This guide outlines the logical workflow, from synthesis to definitive structural proof, employing orthogonal analytical techniques.

Synthetic Pathway: The Knorr Pyrazole Synthesis

The most direct and reliable method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This pathway is chosen for its high efficiency and predictable regioselectivity with symmetric diketones.

Causality of Experimental Design: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] Using the symmetric 1,1,1,5,5,5-hexafluoroacetylacetone ensures that only one pyrazole regioisomer can be formed, simplifying purification and analysis.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve 1,1,1,5,5,5-hexafluoroacetylacetone (1.0 eq.) in glacial acetic acid.

-

Addition of Hydrazine: Add phenylhydrazine (1.0 eq.) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[7][8]

Visualization: Synthetic Workflow

Caption: Knorr synthesis of this compound.

Spectroscopic and Spectrometric Characterization

The core of the structure elucidation relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Expert Insight: The presence of two strongly electron-withdrawing CF₃ groups significantly influences the chemical shifts of the pyrazole ring protons and carbons, moving them downfield. The C-F coupling observed in the ¹³C NMR spectrum is a definitive marker for the presence and position of the trifluoromethyl groups.

Protocol: NMR Sample Preparation

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Analysis:

-

Phenyl Group (C₆H₅): Expect a multiplet system in the aromatic region (~7.3-7.6 ppm), integrating to 5 protons. The exact pattern will depend on the solvent and spectrometer resolution.[9]

-

Pyrazole Ring (H-4): A sharp singlet is expected for the lone proton at the C-4 position of the pyrazole ring. Due to the electron-withdrawing nature of the adjacent CF₃-substituted carbons, this signal will be shifted significantly downfield, likely appearing around 6.8-7.2 ppm.[9][10]

-

-

¹³C NMR Analysis:

-

Phenyl Group (C₆H₅): Three signals are expected for the six phenyl carbons: one for the ipso-carbon attached to the pyrazole nitrogen, one for the para-carbon, and two for the ortho and meta carbons.

-

Pyrazole Ring (C-3/C-5): These two carbons are chemically equivalent in the parent pyrazole but become distinct upon N-substitution, though they may be very close. They will appear as quartets due to coupling with the three fluorine atoms of the attached CF₃ group (¹J_CF is large, ~270 Hz, while ²J_CCF is smaller). Expect these signals in the range of 140-150 ppm.[1][11]

-

Pyrazole Ring (C-4): This carbon will appear as a singlet around 105-110 ppm.[9]

-

Trifluoromethyl Carbons (-CF₃): These will appear as prominent quartets with a large one-bond C-F coupling constant (¹J_CF ≈ 270-275 Hz) in the 120-125 ppm region.[1]

-

-

¹⁹F NMR Analysis:

-

Trifluoromethyl Groups (-CF₃): The two CF₃ groups at positions 3 and 5 are chemically equivalent. Therefore, a single, sharp singlet is expected in the ¹⁹F NMR spectrum. The chemical shift is typically observed around -60 to -65 ppm relative to a CFCl₃ standard.[4][12] The absence of coupling confirms the symmetric substitution.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a fundamental check on the compound's identity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, using electrospray ionization (ESI).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Analysis:

-

Molecular Formula: C₁₁H₆F₆N₂

-

Exact Mass: 280.0486

-

Expected HRMS (ESI+): The measured m/z for [M+H]⁺ should be 281.0559. A deviation of less than 5 ppm from the calculated value provides high confidence in the elemental composition.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 to 600 cm⁻¹.

Key Vibrational Modes:

-

C-H stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C=N and C=C stretching (Ring): Characteristic absorptions in the 1600-1450 cm⁻¹ region.[3][13]

-

C-F stretching: Very strong, prominent absorption bands in the 1300-1100 cm⁻¹ region, characteristic of CF₃ groups.[1][14]

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Phenyl Protons | ~7.3-7.6 ppm (multiplet, 5H) | Standard aromatic region. |

| Pyrazole H-4 | ~6.8-7.2 ppm (singlet, 1H) | Deshielded by adjacent CF₃-bearing carbons. | |

| ¹³C NMR | Pyrazole C-3/C-5 | ~140-150 ppm (quartet, ²J_CF) | Attached to electron-withdrawing CF₃ groups. |

| Pyrazole C-4 | ~105-110 ppm (singlet) | Typical chemical shift for this position.[9] | |

| -CF₃ Carbons | ~120-125 ppm (quartet, ¹J_CF ≈ 270 Hz) | Definitive signal for CF₃ groups.[1] | |

| ¹⁹F NMR | -CF₃ Groups | ~ -60 to -65 ppm (singlet, 6F) | Two equivalent CF₃ groups. |

| HRMS | [M+H]⁺ | m/z = 281.0559 ± 5 ppm | Confirms elemental formula C₁₁H₇F₆N₂⁺. |

| IR | C-F Stretch | 1300-1100 cm⁻¹ (Strong) | Characteristic, intense absorption for CF₃.[14] |

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides powerful evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions.

Expert Insight: For pyrazole derivatives, crystallography is invaluable for confirming the regiochemistry of substitution, which can sometimes be ambiguous from NMR data alone, especially in cases of isomeric mixtures.[7] The crystal structure of the parent 3,5-bis(trifluoromethyl)pyrazole reveals tetramers formed via N-H···N hydrogen bonds in the solid state[14][15]; for the N-phenyl substituted analog, we would expect π-π stacking interactions to play a significant role in the crystal packing.[16]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., toluene, ethanol, or a mixture).[7]

-

Mounting: Mount a high-quality single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data to obtain the final atomic coordinates and molecular geometry.

Integrated Structure Elucidation Strategy

A robust structure elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others.

Visualization: Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

This self-validating system works as follows:

-

HRMS provides the exact mass and confirms the elemental formula.

-

NMR establishes the carbon-hydrogen framework, confirms the number and environment of protons and carbons, and proves the connectivity between the phenyl and pyrazole rings. Crucially, ¹³C and ¹⁹F NMR confirm the presence and location of the CF₃ groups.

-

IR corroborates the presence of the key functional groups (aromatic rings, C-F bonds) identified by NMR.

-

X-ray Crystallography , when achievable, provides the final, incontrovertible evidence, confirming the results from all other techniques and revealing the molecule's solid-state conformation.

Conclusion

The structure elucidation of this compound is a paradigmatic example of modern chemical analysis. By logically applying a suite of orthogonal techniques—NMR, MS, IR, and X-ray crystallography—researchers can move from a synthetic product to a fully validated and unambiguously confirmed molecular structure. This multi-faceted approach ensures the scientific integrity required for high-stakes applications like drug development, where a deep and accurate understanding of molecular structure is paramount.

References

- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.

- Yadav, G., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29777-29781.

- Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate.

- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.

- Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.

- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. A-State Research & Creativity Hub (ARCH).

- Al-Hilfi, J. A., et al. (2018). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole. ResearchGate.

- Jassim, A., et al. (2018). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole. ResearchGate.

- Claramunt, R. M., et al. (1999). The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New Journal of Chemistry, 23(12), 1231-1237.

- Patil, A., et al. (2020). Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl)... ResearchGate.

- Samshuddin, S., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 67(Pt 8), o1948.

- Claramunt, R. M., et al. (1999). The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New Journal of Chemistry.

- Akkurt, M., et al. (2012). 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 68(Pt 1), o163.

- Smith, C. M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... MDPI.

- Wang, C., et al. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-126.

- Onkol, T., et al. (2008). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 13(4), 861-869.

- Rostamizadeh, S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Scientia Iranica.

- Samshuddin, S., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 67(Pt 3), o635.

- Kareem, A. M., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.

- Al-Hilfi, J. A., et al. (2018). The FT-IR spectrum of 3,5-dimethylpyrazole. ResearchGate.

- Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of trifluoromethylated pyrazoles

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

Foreword

The strategic incorporation of fluorine into pharmacologically active molecules has revolutionized drug discovery and development. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. When coupled with the versatile pyrazole scaffold—a five-membered heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethylated pyrazoles emerge as a powerhouse class of compounds with an exceptionally broad spectrum of biological activities. This guide provides a comprehensive exploration of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their efficacy, present field-proven experimental protocols, and offer insights into the causality behind their design and application.

The Trifluoromethyl Group: A Keystone for Enhanced Bioactivity

The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl (CF₃) group dramatically amplifies and refines these activities.

Causality behind the CF₃ Advantage:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target site. This is a critical factor for oral drug absorption and penetration of the blood-brain barrier.[3]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, influencing ionization states and, consequently, receptor-ligand interactions.

-

Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, improving its selectivity and potency for a given target.

This unique combination of properties makes the trifluoromethylated pyrazole scaffold a fertile ground for the development of novel therapeutics and agrochemicals.

Anti-inflammatory Activity: Selective COX-2 Inhibition

One of the most celebrated applications of trifluoromethylated pyrazoles is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The landmark drug Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, features this core structure.[1][4]

Mechanism of Action: The COX-2 Selectivity Paradigm

Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[5] Traditional NSAIDs inhibit both isoforms, leading to common side effects like stomach ulcers.

Trifluoromethylated pyrazoles achieve COX-2 selectivity through specific structural interactions. The bulky trifluoromethyl group sterically hinders the molecule's entry into the narrower active site of the COX-1 enzyme, while allowing it to fit comfortably within the larger, more accommodating active site of COX-2.[1] This selective inhibition reduces inflammation without compromising the protective functions of COX-1.[1][6]

Caption: Selective inhibition of COX-2 by trifluoromethylated pyrazoles.

Quantitative Data: COX Inhibition

The selectivity of these compounds is quantified by the ratio of IC₅₀ values for COX-1 and COX-2. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | >10 | 0.055 | >179.4 | [6] |

| Compound 3g | 4.45 | 2.65 | 1.68 | [1][7] |

| Compound 3d | 5.61 | 4.92 | 1.14 | [1][7] |

| Compound 15 | - | - | 4.89 (in vivo) | [6] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add various concentrations of the trifluoromethylated pyrazole test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Reaction Termination: After a 2-minute incubation at 37°C, stop the reaction by adding a solution of HCl.

-

Quantification of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions. The absorbance is read using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration.

Anticancer Activity: Targeting Cellular Proliferation

The antiproliferative properties of trifluoromethylated pyrazoles make them promising candidates for cancer therapy. Their mechanisms are often multifaceted, targeting key cellular processes required for tumor growth.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of trifluoromethylated pyrazole derivatives function as tubulin polymerization inhibitors.[8][9] Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. By binding to tubulin (often at the colchicine binding site), these compounds disrupt microtubule dynamics. This prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[8]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Agrochemical Applications: Protecting Crops

The bioactivity of trifluoromethylated pyrazoles extends significantly into the agrochemical sector, where they form the basis of potent insecticides, fungicides, and molluscicides. [3]

Mechanism of Action: Neurotoxicity in Pests

Many trifluoromethylated phenylpyrazole insecticides, such as Fipronil , act as potent neurotoxins. [10]They function by non-competitively blocking the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. GABA is an inhibitory neurotransmitter; by blocking its receptor, these insecticides prevent the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and death of the insect. [10]This target site is different in insects compared to mammals, providing a degree of selective toxicity. [10] Other pyrazole derivatives act as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting cellular respiration in fungi. [11]

Quantitative Data: Insecticidal and Molluscicidal Activity

| Compound | Target Pest | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Compound 3w | Plutella xylostella (Diamondback moth) | % Mortality @ 0.1 mg/mL | 100% | [12]| | Compound 16 | Eobania vermiculata (Snail) | LC₅₀ | 0.58 mg/mL | [10]| | Compound 6b | Mythimna separata (Armyworm) | % Mortality @ 200 mg/mL | 100% | [13]| | Compound 6e | Mythimna separata (Armyworm) | % Mortality @ 200 mg/mL | 100% | [13]|

Conclusion and Future Outlook

The trifluoromethylated pyrazole scaffold is a testament to the power of strategic molecular design. The inclusion of the trifluoromethyl group confers enhanced metabolic stability and lipophilicity, transforming the already versatile pyrazole ring into a platform for developing highly potent and selective bioactive agents. [3]From combating inflammation and cancer in humans to protecting agricultural resources from pests and fungi, the applications are vast and impactful.

Future research will undoubtedly focus on synthesizing novel derivatives with even greater potency and improved safety profiles. The potential for creating dual-action agents, such as compounds with both anti-inflammatory and anticancer properties, represents an exciting frontier. [1]As our understanding of molecular biology deepens, the rational design of trifluoromethylated pyrazoles will continue to yield innovative solutions to pressing challenges in medicine and agriculture.

References

- Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697.

- Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing.

- Wang, Y., et al. (2022). Chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones: synthesis and insecticidal activity of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. RSC Publishing.

- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry.

- Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health.

- Hura, N., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega.

- Saleh, I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD..

- van de Loo, F. A., et al. (n.d.). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE.

- Boyarskiy, V. P., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center (CNCB-NGDC).

- Bio-protocol. (n.d.). In Vitro Anticancer Activity Assay. Bio-protocol.

- Al-Warhi, T., et al. (n.d.). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central.

- Al-Majid, A. M., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central.

- Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.

- Al-Majid, A. M., et al. (2024). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed.

- Wang, M., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Kumar, A., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.

- Taylor & Francis Online. (n.d.). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online.

- Sharifi-Rad, M., et al. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical Sciences and Research.

- Taylor & Francis Online. (n.d.). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online.

- Scilit. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Scilit.

- Li, P., et al. (n.d.). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Majić, I., et al. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.

- Al-Warhi, T., et al. (2024). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PubMed Central.

- Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (n.d.). Journal of Pesticide Science.

- Zhang, X., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health.

- ResearchGate. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.

- Maqbool, T., et al. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.

- Wang, H., et al. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central.

- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.

- ResearchGate. (2024). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. ResearchGate.

- ChemRxiv. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Cambridge Open Engage.

- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

- ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate.

- ACS Publications. (n.d.). Design, Synthesis and Insecticidal Activity of Novel Phenylpyrazoles Containing a 2,2,2-Trichloro-1-alkoxyethyl Moiety. Journal of Agricultural and Food Chemistry.

- El-Gamal, M. I., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.

- PubMed. (n.d.). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed.

- MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.

- Insecticidal Mode of Action. (n.d.). University of Georgia.

- Al-Wahaibi, L. H., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of King Saud University - Science.

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones: synthesis and insecticidal activity of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. html.rhhz.net [html.rhhz.net]

Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-Depth Technical Guide to the Discovery and Development of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Derivatives

In the landscape of modern medicinal and agrochemical research, the pursuit of novel molecular entities with enhanced efficacy, stability, and target specificity is relentless. The pyrazole core, a five-membered diazole heterocycle, has long been recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, forming the backbone of numerous approved drugs.[1][2] Concurrently, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of rational drug design. The CF₃ group can dramatically improve critical molecular properties, including metabolic stability, membrane permeability, and binding affinity, by altering lipophilicity and electronic characteristics.[3][4]

This guide delves into the discovery of a specific, highly functionalized class of these compounds: the this compound derivatives. We will explore the synthetic rationale, key biological activities, and the mechanistic underpinnings that make this scaffold a compelling subject for researchers, scientists, and drug development professionals.

The Architectural Blueprint: Synthesis of the Core Scaffold

The discovery of the potent biological activities of these derivatives is intrinsically linked to the development of a robust and scalable synthetic pathway. A key approach involves a multi-step synthesis that builds the pyrazole core and allows for diverse functionalization.[4]

The primary synthetic route begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone with a substituted hydrazine, such as 4-hydrazinobenzoic acid. This initial step forms a hydrazone intermediate. The subsequent crucial step involves cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which efficiently constructs the pyrazole-4-carbaldehyde core. This aldehyde is a versatile intermediate, primed for further modification.[4] The final derivatization is typically achieved through reductive amination, where the aldehyde is reacted with a diverse library of aniline derivatives to yield the final target compounds.[4]

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example based on established literature for the synthesis of 4-{[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]}benzoic acid.[4]

Step 1: Hydrazone Formation

-

To a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in ethanol, add 4-hydrazinobenzoic acid (1.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated hydrazone intermediate by filtration, wash with water, and dry under vacuum.

Step 2: Pyrazole-4-carbaldehyde Formation (Vilsmeier-Haack Reaction)

-

In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq).

-

Stir the reagent at 0°C for 30 minutes.

-

Add the hydrazone intermediate from Step 1 to the Vilsmeier-Haack reagent.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a sodium bicarbonate solution until the pH is ~7.

-

The solid pyrazole aldehyde product precipitates. Collect it by filtration, wash thoroughly with water, and dry. This intermediate is often pure enough for the next step without further purification.[4]

Step 3: Reductive Amination

-

Suspend the pyrazole aldehyde from Step 2 (1.0 eq) and the desired aniline (e.g., aniline, 1.2 eq) in methanol.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the mixture, controlling any effervescence.

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the final compound by column chromatography on silica gel.

Visualization: Synthetic Workflow

Caption: General synthetic pathway for this compound derivatives.

Applications in Drug Discovery: Potent Antibacterial Agents

A significant breakthrough in the discovery of this class of compounds has been their identification as potent inhibitors of drug-resistant Gram-positive bacteria.[5][6] Research has demonstrated remarkable activity against menacing pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL.[7]

Structure-Activity Relationship (SAR)

Initial SAR studies, based on the derivatization of the aniline moiety introduced during reductive amination, have yielded critical insights:

-

Lipophilicity is Key: The introduction of alkyl or halogen substituents on the aniline phenyl ring generally enhances antibacterial activity.[5][6]

-

Protic Groups are Detrimental: The presence of protic functional groups, such as carboxylic acids, on the aniline ring has been found to eliminate the antibacterial activity.[6]

-

Positional Isomerism Matters: The specific placement of substituents on the aniline ring influences the potency, suggesting a defined binding pocket in the biological target.

Proposed Mechanism of Action: Inhibition of Fatty Acid Biosynthesis (FAS-II)

Preliminary mechanistic studies indicate that these pyrazole derivatives act as cell membrane-disrupting agents.[1] The proposed mechanism is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway.[1] The FAS-II system, which is essential for building bacterial cell membranes, is distinct from the FAS-I system found in humans, making it an attractive target for selective antimicrobial drugs.[8] By inhibiting one of the key enzymes in this pathway, the pyrazole derivatives prevent the synthesis of essential membrane components, leading to a loss of membrane integrity and ultimately, bacterial cell death.

Caption: Proposed mechanism of action via inhibition of the bacterial FAS-II pathway.

Activity Against Biofilms and Persister Cells

Beyond their effect on planktonic (free-floating) bacteria, certain derivatives have shown exceptional efficacy in eradicating established bacterial biofilms and killing persister cells.[7][9] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds that can penetrate and destroy these structures are of immense therapeutic value. Several 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated potent activity, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.[6][7]

| Compound ID | R-Group (Aniline Moiety) | MIC (µg/mL) vs. S. aureus | MBEC (µg/mL) vs. S. aureus | Reference |

| 1 | Phenyl | 2 | >32 | [6] |

| 11 | 3,5-Difluorophenyl | 0.25 | 1 | [6] |

| 28 | 3,5-Dimethylphenyl | 0.25 | 1 | [6] |

| 29 | 3-Chloro-5-fluorophenyl | 0.25 | 1 | [6] |

Table 1: Representative antibacterial activity of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.

Standardized Protocols for Antimicrobial Susceptibility Testing

To ensure reproducibility and comparability of results, standardized protocols for determining MIC and MBEC values are essential.

Protocol 2.4.1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [1][7]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.[10]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth to create a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[10]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[1]

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

Protocol 2.4.2: Minimum Biofilm Eradication Concentration (MBEC) Assay [5][12]

-

Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension. Place a special lid with 96 pegs into the wells. Incubate for 24 hours to allow biofilms to form on the pegs.[13]

-

Rinsing: Remove the peg lid and rinse it in a saline solution to remove any planktonic bacteria, leaving only the attached biofilm.[6]

-

Antimicrobial Challenge: Place the peg lid into a new 96-well plate where each well contains a different concentration of the test compound (prepared via serial dilution). Incubate for a specified challenge time (e.g., 24 hours).[13]

-

Recovery: Transfer the peg lid to a new "recovery" plate containing fresh, compound-free growth medium.

-

Biofilm Dislodging: Sonicate the recovery plate to dislodge the surviving biofilm cells from the pegs into the medium.[12]

-

Incubation and Reading: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration of the compound that prevents regrowth of bacteria from the treated biofilm.[12]

Caption: Standard experimental workflows for MIC and MBEC assays.

Applications in Agrochemical Science

The potent biological activity of the phenylpyrazole scaffold is not limited to bacteria. This chemical class, particularly fluorinated derivatives, has a significant history in agrochemical development.

-

Insecticidal and Molluscicidal Activity: Phenylpyrazoles, famously represented by the insecticide Fipronil, function by blocking GABA-gated chloride channels in insects, leading to fatal hyperexcitation of the central nervous system.[14][15] Derivatives featuring the 3,5-bis(trifluoromethyl)phenyl moiety are being explored as next-generation insecticides and molluscicides, with some compounds showing high mortality rates against pests like Plutella xylostella and land snails.[14][15]

-

Herbicidal Activity: Various pyrazole derivatives have been developed as herbicides.[16] Research into 1-phenyl-pyrazole derivatives containing trifluoromethyl groups has shown that some compounds exhibit promising pre- and post-emergence herbicidal activity against weeds like Digitaria sanguinalis by inhibiting plant-specific enzymes such as phytoene desaturase (PDS).[17][18]

Emerging Frontiers: Anticancer Research

The pyrazole nucleus is a common feature in many small-molecule kinase inhibitors used in oncology. While research is in earlier stages, compounds containing trifluoromethylphenyl pyrazole motifs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[19][20] These compounds may exert their effects by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[19][21] The development of pyrazole-based compounds remains an active area of investigation for novel cancer therapeutics.[22]

Conclusion and Future Outlook

The discovery and development of this compound derivatives serve as a powerful case study in modern chemical design. The strategic fusion of a privileged pyrazole scaffold with the potent electronic and steric properties of two trifluoromethyl groups has unlocked a class of molecules with diverse and potent biological activities. The profound antibacterial efficacy against drug-resistant pathogens, including biofilms, marks a particularly significant advancement. Furthermore, their demonstrated potential in agrochemical and anticancer applications underscores the versatility and untapped potential of this molecular architecture. Future research will undoubtedly focus on optimizing the scaffold for improved selectivity, reduced off-target toxicity, and a deeper understanding of the precise molecular interactions governing their mechanisms of action.

References

[9] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link] trifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria

[5] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

[6] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Retrieved January 9, 2026, from [Link]

[7] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Retrieved January 9, 2026, from [Link]

[1] Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

[12] Biofilm Eradication Testing - Emery Pharma. (n.d.). Retrieved January 9, 2026, from [Link]

[8] A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2022). MDPI. Retrieved January 9, 2026, from [Link]

[23] Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1433-1498. [Link]

[24] Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved January 9, 2026, from [Link]

[11] Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

[13] Saeed, K., McLaren, A. C., Schwarz, E. M., et al. (2019). 2018 international consensus meeting on musculoskeletal infection: Summary from the biofilm workgroup and consensus on biofilm related musculoskeletal infections. Journal of Orthopaedic Research, 37(5), 1007-1019. (Supplement 2: Minimal biofilm eradication concentration (MBEC) assays). Retrieved from a relevant source.

[25] Jończyk, J., & Mąkosza, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5369-5381. [Link]

[2] Al-Warhi, T., Al-Thiabat, M., Al-Shar'i, N. A., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

[19] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

[20] Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]

[16] Zhang, H., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Retrieved January 9, 2026, from [Link]

[14] Zhang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(32), 11847-11857. [Link]

[17] Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

[22] Mbam, C. U., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10133-10145. [Link]

[26] Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

[27] Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024). Research Square. Retrieved January 9, 2026, from [Link]

[15] El-Sayed, A. M. M., et al. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Monacha cartusiana: Toward Sustainable Land Snail Control. ACS Omega. [Link]

[18] Li, Y., et al. (2024). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. RSC Advances, 14(22), 15859-15867. [Link]

[4] Alkhaibari, I. S., KC, H. R., Roy, S., Abu-gazleh, M. K., Gilmore, D. F., & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Retrieved January 9, 2026, from [Link]

[21] 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 6. innovotech.ca [innovotech.ca]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. emerypharma.com [emerypharma.com]

- 13. ors.org [ors.org]

- 14. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. hielscher.com [hielscher.com]

- 25. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 27. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,5-bis(trifluoromethyl)-1-phenylpyrazole scaffold is a cornerstone of a versatile class of chemical compounds with significant biological activities. While most prominently recognized for its application in broad-spectrum insecticides, such as fipronil, the core mechanism of action—potent and selective neuromodulation—provides a foundation for wider pharmacological exploration. This guide delineates the primary neurotoxic mechanism of these compounds, focusing on their non-competitive antagonism of ligand-gated ion channels. Furthermore, it explores the broader therapeutic potential of the pyrazole nucleus, which has been successfully leveraged in developing anti-inflammatory, anticancer, and antimicrobial agents. By synthesizing field-proven insights with established biochemical data, this document serves as a technical resource for professionals engaged in pesticide research and novel drug discovery.

The Phenylpyrazole Scaffold: From Crop Protection to Clinical Potential

Phenylpyrazole derivatives are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[1] This class of compounds gained prominence with the development of insecticides like fipronil, which were engineered to combat growing pest resistance to older chemical classes such as organophosphates and pyrethroids.[1][2] Their high efficacy and novel mode of action led to widespread use in agriculture for protecting crops, in veterinary medicine for flea and tick control, and in public health for managing pests like termites and cockroaches.[2][3][4]

The defining feature of the insecticidal phenylpyrazoles, exemplified by the this compound structure, is their profound effect on the central nervous system (CNS) of invertebrates.[4] However, the inherent bioactivity of the pyrazole ring is not limited to neurotoxicity. The pyrazole heterocycle is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a foundation for drugs targeting a wide array of biological systems.[5][6] Clinically approved pyrazole-based drugs include anti-inflammatory agents (celecoxib), kinase inhibitors for cancer therapy, and other therapeutics, underscoring the scaffold's vast potential.[6][7][8]

Primary Mechanism of Action: Antagonism of Inhibitory Neurotransmission

The insecticidal efficacy of this compound and its analogues stems from the disruption of normal inhibitory neurotransmission, leading to uncontrolled neuronal firing.[9][10] This is achieved by targeting specific ligand-gated ion channels that are critical for regulating nerve signaling.[3]

The GABA-Gated Chloride Channel (GABA-A Receptor)

The primary molecular target for phenylpyrazole insecticides is the gamma-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[1][11] In a healthy CNS, the neurotransmitter GABA binds to the GABA-A receptor, opening its intrinsic chloride (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus maintaining an inhibitory tone.

Phenylpyrazoles act as potent non-competitive antagonists of this receptor.[2][4][12] They do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the ion channel pore.[4][13] This binding event physically blocks the passage of chloride ions, even when GABA is bound to the receptor.[3][11] The disruption of this crucial inhibitory mechanism leads to a state of persistent neuronal hyperexcitation, manifesting as tremors, paralysis, and ultimately, the death of the insect.[4][10]

The Glutamate-Gated Chloride (GluCl) Channel

In invertebrates, phenylpyrazoles also target glutamate-gated chloride (GluCl) channels.[4][10] These channels, which are absent in mammals, play a crucial role in rapid synaptic transmission in insects and are another key site for inhibitory signaling.[4][10] By blocking GluCl channels, phenylpyrazoles further contribute to the overstimulation of the insect nervous system, enhancing their insecticidal potency.[3]

Basis of Selective Toxicity

The remarkable success of phenylpyrazoles as insecticides is due to their high degree of selective toxicity, affecting insects at doses far lower than those required to impact mammals. This selectivity is rooted in two key biochemical factors:

-

Differential Binding Affinity: Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[4][11] Some studies suggest a selectivity ratio of over 500-fold, meaning a much lower concentration is needed to block insect channels effectively.[2]

-

Target Availability: The secondary target, the GluCl channel, is a feature of invertebrate nervous systems and is not present in mammals, providing an additional layer of selectivity.[4][10]

It is important to note that metabolites of these compounds, such as fipronil-sulfone, can exhibit different activity profiles. Fipronil-sulfone is reportedly more active at mammalian chloride channels than the parent compound, which is a critical consideration in toxicological risk assessments.[11]

| Target Receptor | Organism Class | Relative Affinity/Potency | Consequence |

| GABA-A Receptor | Insects | High (IC₅₀ in nM range)[14] | Potent neurotoxicity |

| GABA-A Receptor | Mammals | Low (IC₅₀ in µM range)[14] | High margin of safety |

| GluCl Channel | Insects | High | Enhanced neurotoxicity |

| GluCl Channel | Mammals | N/A (Channel absent)[4][10] | Contributes to selectivity |

Broader Pharmacological Activities of the Pyrazole Scaffold

The structural features that make the pyrazole ring an effective anchor for insecticides also render it suitable for targeting other enzymes and receptors, making it a valuable scaffold in drug development.

-

Anti-inflammatory Activity: Many pyrazole derivatives function as potent non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme induced at sites of inflammation that is responsible for prostaglandin synthesis.[15][16] The blockbuster drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor.[7]

-

Anticancer Activity: The pyrazole nucleus is a key component in numerous protein kinase inhibitors developed for cancer therapy.[5][6] By targeting kinases such as EGFR, VEGFR-2, and JNK, these compounds can interfere with signaling pathways that control tumor cell proliferation, angiogenesis, and metastasis.[17][18]

-

Antimicrobial Activity: Recent research has demonstrated that novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives are potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The mechanism for some of these compounds is believed to involve the inhibition of fatty acid biosynthesis.[21]

Key Experimental Protocols for Mechanistic Investigation

Elucidating the precise mechanism of action of a compound like this compound requires a multi-faceted experimental approach. The following protocols represent core, self-validating methodologies used in the field.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol directly measures the effect of a compound on the function of a specific ion channel expressed in a heterologous system, typically Xenopus oocytes.

Objective: To determine if the compound inhibits GABA-induced chloride currents.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment.

-

cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired GABA-A receptor (e.g., insect or mammalian subunits). Incubate for 2-4 days to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-